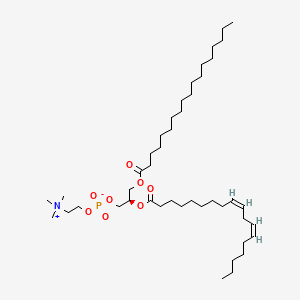

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine

説明

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine has been reported in Streptomyces roseicoloratus, Drosophila melanogaster, and Vitis vinifera with data available.

特性

IUPAC Name |

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORFDCPQKJHEBF-VPUSDGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230503 | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27098-24-4 | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27098-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), a significant phospholipid in the study of biological membranes and a key component in various research and pharmaceutical applications.

Core Physical and Chemical Properties

This compound is an asymmetric phosphatidylcholine featuring a saturated stearoyl (18:0) chain at the sn-1 position and a diunsaturated linoleoyl (18:2) chain at the sn-2 position. This specific arrangement of fatty acid chains imparts a high degree of membrane flexibility and a reduced packing order.[] This structure is crucial for its role in biological systems, influencing membrane fluidity and the formation of lipid bilayers. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₄₄H₈₄NO₈P | [2] |

| Molecular Weight | 786.1 g/mol | [2][3] |

| CAS Number | 27098-24-4 | [3][4] |

| Physical State | Solid | |

| Gel to Liquid-Crystalline Phase Transition Temperature (Tm) | -13.7 °C | |

| Storage Temperature | -20°C | [] |

Solubility and Aggregation Behavior

Solubility:

-

Water: Sparingly soluble in aqueous solutions. Phospholipids (B1166683) like SLPC tend to form aggregates such as liposomes or micelles rather than dissolving to form a true solution at significant concentrations.

-

Ethanol (B145695): Soluble. For instance, a similar phospholipid, 1,2-dilauroyl-sn-glycero-3-PC, is soluble in ethanol at approximately 25 mg/mL.[5]

-

Chloroform (B151607): Expected to be soluble, as chloroform is a common solvent for lipids.

Critical Micelle Concentration (CMC):

Experimental Protocols

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive technique used to measure the thermodynamic properties of thermally induced transitions in materials, such as the gel-to-liquid crystalline phase transition of lipids.[7]

Methodology:

-

Sample Preparation:

-

A known amount of SLPC is dissolved in a suitable organic solvent (e.g., chloroform).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) to a desired concentration, typically in the range of 1-10 mg/mL.

-

The mixture is vortexed to form multilamellar vesicles (MLVs). For unilamellar vesicles, the suspension can be subjected to extrusion or sonication.

-

-

DSC Analysis:

-

A precise volume of the lipid dispersion is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.

-

The sample and reference pans are placed in the DSC instrument.

-

The pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transition.

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Interpretation:

-

The phase transition is observed as an endothermic peak on the thermogram during heating.

-

The temperature at the peak maximum is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants and phospholipids.[8][9] This technique utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar) environments.

Methodology:

-

Probe and Sample Preparation:

-

A stock solution of a fluorescent probe, such as pyrene (B120774), is prepared in a suitable organic solvent (e.g., acetone).

-

A series of SLPC solutions with varying concentrations are prepared in an aqueous buffer.

-

A small aliquot of the pyrene stock solution is added to each SLPC solution, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid self-quenching. The solutions are allowed to equilibrate.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of pyrene are recorded for each SLPC concentration using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.

-

The intensities of the first and third vibrational peaks (I₁ at ~373 nm and I₃ at ~384 nm) in the pyrene emission spectrum are measured.

-

-

Data Analysis:

-

The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the SLPC concentration.

-

Pyrene in a polar environment (water) exhibits a high I₁/I₃ ratio, while in a non-polar environment (the hydrophobic core of a micelle), the ratio is significantly lower.

-

The plot will show a sigmoidal decrease in the I₁/I₃ ratio as the SLPC concentration increases and micelles are formed.

-

The CMC is determined from the inflection point of this sigmoidal curve, which represents the concentration at which a significant portion of the pyrene molecules has partitioned into the micelles.

-

Role in Signaling Pathways

As a phosphatidylcholine, SLPC is a key component of cell membranes and a precursor for various signaling molecules. The metabolism of phosphatidylcholines is a central hub in lipid signaling.

Caption: General metabolic pathways of SLPC leading to the formation of key second messengers.

This diagram illustrates how SLPC can be metabolized by different phospholipases (A₂, C, and D) to generate important second messengers:

-

Phospholipase A₂ (PLA₂): Removes the linoleic acid from the sn-2 position, producing lysophosphatidylcholine (B164491) (LPC) and free linoleic acid, both of which have signaling roles.

-

Phospholipase C (PLC): Cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).

-

Phospholipase D (PLD): Removes the choline headgroup, resulting in the formation of phosphatidic acid (PA), another important lipid second messenger.

These products initiate or modulate a variety of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and apoptosis.

References

- 2. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]

- 3. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | C44H84NO8P | CID 6441487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:27098-24-4 | this compound | Chemsrc [chemsrc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucm.es [ucm.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Thermotropic Phase Behavior of 1-Stearoyl-2-lysophosphatidylcholine (SLPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the phase transition temperature and thermotropic behavior of 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine (SLPC), a single-chain lysophospholipid of significant interest in drug delivery and biomembrane research. The document summarizes key quantitative data, details experimental protocols for characterization, and explores the role of SLPC in cellular signaling pathways.

Introduction to SLPC and its Phase Transition

1-Stearoyl-2-lyso-sn-glycero-3-phosphocholine (SLPC) is a lysophospholipid derived from the hydrolysis of one fatty acyl chain from a phosphatidylcholine molecule. Its amphipathic nature, with a single long saturated hydrocarbon chain (stearic acid) and a polar phosphocholine (B91661) headgroup, drives its self-assembly into various structures in aqueous environments, most notably micelles and, in some conditions, lamellar bilayers.

The phase transition temperature (Tm) is a critical parameter for lipids, representing the temperature at which the lipid assembly transitions from a more ordered, gel-like state (Lβ) to a more fluid, liquid-crystalline state (Lα).[1] In the gel phase, the hydrocarbon chains are tightly packed and fully extended, resulting in a less permeable and more rigid structure.[1] Above the Tm, in the liquid-crystalline phase, the chains become disordered and more mobile, leading to increased membrane fluidity and permeability.[1] This transition is a cooperative process that can be influenced by several factors.

Factors Influencing the Phase Transition of SLPC

The thermotropic behavior of SLPC is sensitive to its molecular environment. Key factors include:

-

Hydrocarbon Chain Length and Unsaturation: The 18-carbon saturated stearoyl chain of SLPC contributes to a relatively high packing density in the gel phase. The absence of double bonds allows for strong van der Waals interactions between adjacent chains.[1]

-

Polar Headgroup: The phosphocholine headgroup influences intermolecular spacing and hydration, which in turn affects the phase transition.

-

Hydration: The degree of water association with the lipid headgroups can modulate the phase transition temperature.

-

Presence of Other Molecules: The incorporation of other lipids, sterols like cholesterol, or membrane-associated proteins can significantly alter the phase behavior of SLPC-containing membranes. Cholesterol, in particular, is known to modulate membrane fluidity and can abolish the sharp phase transition of some phospholipids.[2]

Quantitative Data on SLPC Phase Transition

Quantitative data on the phase transition of pure SLPC is limited in the literature. However, studies on similar lysophospholipids and their mixtures provide valuable insights.

| Lipid Composition | Method | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Reference |

| SLPC (pure) | Not specified | -15.0 | Not Reported | [3] |

| 1-Palmitoyl-lysophosphatidylcholine (16:0 LPC) in DPPC | DSC | Broadened transition, decreased enthalpy with increasing LPC concentration | Decreased | [1] |

| 16:0 LPC/DPPC (30 mol% LPC) + 10 mol% Cholesterol | DSC | Significant decrease in main enthalpy and cooperativity | Decreased | [1] |

Note: The value for pure SLPC should be considered with caution as the experimental details were not provided in the source. Data for 1-palmitoyl-lysophosphatidylcholine (16:0 LPC), a close structural analog of SLPC, is included to provide context on the expected behavior in mixtures.

Experimental Protocols for Determining Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of SLPC-containing lipid assemblies.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique that measures the heat flow into or out of a sample as it is heated or cooled. The phase transition is observed as an endothermic peak on the thermogram, with the peak maximum corresponding to the Tm and the area under the peak representing the enthalpy of the transition (ΔH).

Detailed Methodology:

-

Liposome (B1194612) Preparation:

-

Dissolve SLPC (and other lipids, if creating a mixture) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the expected Tm. Vortexing or gentle agitation will form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

DSC Analysis:

-

Accurately transfer a known amount of the liposome suspension (e.g., 1-5 mg/mL lipid concentration) into a hermetic DSC pan.

-

Prepare a reference pan containing the same volume of buffer.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., -40°C).

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the Tm (e.g., 20°C).

-

Record the differential heat flow as a function of temperature. The resulting thermogram is analyzed to determine the Tm and ΔH.[4]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly using membrane probes, is a sensitive method to monitor changes in membrane fluidity associated with the phase transition. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) exhibit changes in their fluorescence anisotropy as the lipid environment transitions from the ordered gel phase to the disordered liquid-crystalline phase.

Detailed Methodology:

-

Liposome Preparation with Fluorescent Probe:

-

Prepare the lipid film as described in the DSC protocol.

-

Incorporate the fluorescent probe (e.g., DPH) into the lipid mixture at a low molar ratio (e.g., 1:500 probe:lipid) during the initial dissolution in organic solvent.

-

Hydrate the lipid film to form liposomes.

-

-

Fluorescence Anisotropy Measurement:

-

Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light at the emission maximum (e.g., ~430 nm for DPH).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the instrument-specific correction factor.

-

Record the anisotropy as a function of temperature as the sample is heated through the phase transition range. The midpoint of the sigmoidal change in anisotropy corresponds to the Tm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide detailed information about the dynamics and ordering of lipid molecules, allowing for the characterization of the phase transition. Techniques like 2H NMR of deuterated lipids or 31P NMR of the phosphate (B84403) headgroup are particularly powerful.

Detailed Methodology:

-

Sample Preparation:

-

Prepare MLVs as described in the DSC protocol. For 2H NMR, use SLPC that is deuterated at a specific position on the acyl chain.

-

Pellet the MLVs by centrifugation and transfer the hydrated lipid paste to an NMR rotor.

-

-

NMR Analysis:

-

Acquire NMR spectra at various temperatures, stepping through the expected phase transition range.

-

For 31P NMR, the lineshape of the spectrum changes significantly between the gel and liquid-crystalline phases, reflecting changes in the mobility of the headgroup.

-

For 2H NMR, the quadrupolar splitting of the deuterium (B1214612) signal is a direct measure of the order parameter of the C-D bond, which decreases sharply at the phase transition.

-

The temperature at which the most significant change in the NMR spectrum occurs is identified as the Tm.

-

SLPC in Signaling Pathways

Lysophosphatidylcholines (LPCs), including SLPC, are not merely structural components of membranes but also act as important signaling molecules in various physiological and pathological processes. The enzymatic production of LPC from phosphatidylcholine by phospholipase A2 is a key step in generating these lipid mediators.

LPCs can exert their effects through several mechanisms:

-

Receptor-Mediated Signaling: LPCs can bind to and activate specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), initiating downstream signaling cascades.[5]

-

Modulation of Enzyme Activity: LPCs can directly modulate the activity of enzymes such as protein kinase C (PKC).[5]

-

Alteration of Membrane Properties: The incorporation of LPCs into cell membranes can alter their biophysical properties, which can, in turn, influence the function of membrane-embedded proteins.

The following diagram illustrates a generalized signaling pathway for LPCs.

References

- 1. Effect of Cholesterol on the Formation of an Interdigitated Gel Phase in Lysophosphatidylcholine and Phosphatidylcholine Binary Mixtures [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Differential Scanning Calorimetry Analyses of Idebenone-Loaded Solid Lipid Nanoparticles Interactions with a Model of Bio-Membrane: A Comparison with In Vitro Skin Permeation Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of SLP-76 in Cellular Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), also known as LCP2, is a hematopoietic-specific adapter protein that plays a pivotal role in orchestrating intracellular signaling cascades.[1][2] Lacking any intrinsic enzymatic activity, SLP-76 functions as a critical scaffold, nucleating the formation of multi-protein signaling complexes downstream of various cell surface receptors.[2] Its involvement is essential for the proper development and activation of multiple immune cell lineages, including T cells, mast cells, and platelets, making it a key modulator of the adaptive and innate immune responses.[2][3]

This technical guide provides a comprehensive overview of the core functions of SLP-76 in cell signaling. It details its molecular interactions, its role in downstream effector pathways, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a valuable resource for researchers investigating immune cell signaling and for professionals involved in the development of therapeutics targeting these pathways.

Molecular Architecture and Key Interaction Domains of SLP-76

SLP-76 is a 76-kDa protein characterized by several distinct domains that mediate its protein-protein interactions:

-

N-terminal Acidic Domain: This region contains three crucial tyrosine residues (Y112, Y128, and Y145) that, upon phosphorylation by Syk-family kinases like ZAP-70 in T cells, become docking sites for the SH2 domains of other signaling proteins.[2] These include the guanine (B1146940) nucleotide exchange factor (GEF) Vav1, the adapter protein Nck, and the Tec family kinase Itk.[2][3]

-

Central Proline-rich Domain: This domain facilitates interactions with SH3 domain-containing proteins. Notably, it contains a binding site for the adapter protein Gads (Grb2-related adaptor downstream of Shc) and also interacts with phospholipase C-gamma 1 (PLC-γ1).[2][4][5]

-

C-terminal SH2 Domain: This domain binds to other tyrosine-phosphorylated proteins, such as ADAP (adhesion- and degranulation-promoting adaptor protein) and the hematopoietic progenitor kinase 1 (HPK1).[2]

These domains allow SLP-76 to act as a central hub, integrating signals from the cell surface and propagating them to various downstream effector pathways that control cellular responses such as proliferation, differentiation, cytokine production, and cytoskeletal rearrangement.

SLP-76 in T Cell Receptor (TCR) Signaling

In T lymphocytes, SLP-76 is indispensable for signaling downstream of the T cell receptor (TCR).[6] Upon TCR engagement, a cascade of phosphorylation events leads to the activation of the tyrosine kinase ZAP-70.[6] ZAP-70, in turn, phosphorylates both the transmembrane adapter LAT (Linker for Activation of T cells) and SLP-76.[2]

The adapter protein Gads constitutively binds to the proline-rich region of SLP-76 and, following LAT phosphorylation, recruits the Gads-SLP-76 complex to the plasma membrane by binding to phosphorylated LAT.[4][7] This translocation is a critical step, bringing SLP-76 into proximity with other signaling molecules to form a large signaling complex often referred to as the "LAT signalosome."

Within this complex, phosphorylated SLP-76 serves as a scaffold for the assembly of key effector molecules:

-

Vav1 and Nck: The binding of Vav1 and Nck to the phosphorylated N-terminal tyrosines of SLP-76 is crucial for the activation of pathways leading to actin cytoskeleton reorganization.[3]

-

PLC-γ1: The interaction between SLP-76 and PLC-γ1 is essential for the activation of PLC-γ1, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This leads to an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).

-

Itk: The recruitment of the Tec kinase Itk to phosphorylated SLP-76 is also important for the full activation of PLC-γ1.[3]

The coordinated assembly of this signaling complex ultimately leads to the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T cells) and AP-1, driving the expression of genes critical for T cell activation, including the cytokine Interleukin-2 (IL-2).[8][9]

Figure 1. Simplified TCR signaling pathway highlighting the central role of SLP-76.

SLP-76 in FcεRI Signaling in Mast Cells

In mast cells, SLP-76 is a critical component of the signaling pathway initiated by the high-affinity IgE receptor, FcεRI.[3] Cross-linking of FcεRI by antigen-bound IgE leads to the activation of the Src family kinase Lyn and the Syk tyrosine kinase. Syk then phosphorylates a number of downstream targets, including LAT and SLP-76.[3]

Similar to TCR signaling, the Gads-mediated recruitment of SLP-76 to phosphorylated LAT is a key step.[10] This colocalization facilitates the activation of PLC-γ, leading to calcium mobilization and degranulation—the release of inflammatory mediators such as histamine (B1213489) from intracellular granules.[3] Studies have shown that SLP-76 deficient mast cells fail to degranulate and secrete cytokines like IL-6 in response to FcεRI stimulation.[3]

Figure 2. Overview of the FcεRI signaling pathway involving SLP-76 in mast cells.

SLP-76 in Platelet Signaling

SLP-76 also plays a crucial role in platelet activation. Following engagement of platelet receptors such as GPVI (for collagen) and the integrin αIIbβ3 (for fibrinogen), a signaling cascade is initiated that involves the tyrosine kinase Syk. Syk phosphorylates SLP-76, which then acts as a scaffold to recruit and activate downstream signaling molecules.

A key function of SLP-76 in platelets is to relay signals to the actin cytoskeleton, a process essential for platelet shape change and spreading, which are critical for the formation of a hemostatic plug.[2] SLP-76-deficient platelets exhibit impaired spreading on fibrinogen. This is mediated through its interactions with proteins like Vav and Nck, which regulate the activity of small GTPases of the Rho family, key regulators of the actin cytoskeleton.

Quantitative Data on SLP-76 Interactions and Functional Effects

The following tables summarize available quantitative data regarding SLP-76 binding affinities and the functional consequences of its modulation.

Table 1: Binding Affinities of SLP-76 and Interaction Partners

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Gads (C-terminal SH3) - SLP-76 (RxxK motif peptide) | Peptide Array | 240 ± 45 nM | [11] |

| SLP-76 (wild-type) - PLC-γ1 | Isothermal Titration Calorimetry (ITC) | 2317 nM | [12] |

| SLP-76 (high-affinity mutant) - PLC-γ1 | Isothermal Titration Calorimetry (ITC) | 895 nM | [12] |

Table 2: Effects of SLP-76 Mutations on Downstream Signaling Events

| Cell Type | SLP-76 Mutant | Downstream Event | Fold Change | Reference |

| T cells from SLP-76 Δ224–244 mice | Gads-binding site deletion | ERK1/2 phosphorylation | ≈4-fold decreased | [8] |

| T cells from SLP-76 ΔSH2 mice | SH2 domain deletion | ERK1/2 phosphorylation | ≈1.5-fold decreased (less sustained) | [8] |

| J14-S376A cells | Serine 376 to Alanine | IL-2 promoter activation | Increased compared to wild-type | [13] |

Table 3: Quantitative Phosphoproteomics Data in SLP-76 Deficient Cells

| Protein | Phosphorylation Site | Change in SLP-76 Deficient Cells | Reference |

| Itk | Tyr512 | Significantly reduced | [4][14] |

| PLCγ1 | Tyr783 | Reduced | [4][14] |

| ADAP | Tyr571 | Increased | [4][14] |

| SKAP55 | Tyr142 | Increased | [4][14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of SLP-76 are provided below.

Co-Immunoprecipitation (Co-IP) of SLP-76 and its Binding Partners

This protocol is used to demonstrate the physical interaction between SLP-76 and its binding partners within a cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody specific to SLP-76 (for immunoprecipitation).

-

Protein A/G magnetic beads.

-

Antibody specific to the potential binding partner (for Western blotting).

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Culture and stimulate cells as required for the specific experiment.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-SLP-76 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the putative interacting protein.

Figure 3. Workflow for Co-Immunoprecipitation of SLP-76 interaction complexes.

In Vitro Kinase Assay for ZAP-70 Phosphorylation of SLP-76

This assay is used to determine if SLP-76 is a direct substrate of the ZAP-70 kinase.

Materials:

-

Recombinant active ZAP-70 kinase.

-

Recombinant SLP-76 protein (substrate).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

ATP (including radiolabeled [γ-32P]ATP for detection).

-

SDS-PAGE gels and autoradiography equipment.

Procedure:

-

Set up the kinase reaction by combining recombinant ZAP-70, recombinant SLP-76, and kinase buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of the radiolabel into SLP-76.

Calcium Flux Measurement in Jurkat T cells

This protocol measures changes in intracellular calcium concentration following TCR stimulation.

Materials:

-

Jurkat T cells.

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Stimulating antibody (e.g., anti-CD3).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Load Jurkat T cells with the calcium-sensitive dye in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading on the flow cytometer or plate reader.

-

Add the stimulating antibody (e.g., anti-CD3) to the cells.

-

Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.

Phalloidin (B8060827) Staining for Actin Polymerization in Platelets

This method is used to visualize the actin cytoskeleton in platelets and assess changes in actin polymerization upon activation.

Materials:

-

Isolated platelets.

-

Platelet activator (e.g., thrombin or collagen-related peptide).

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488).

-

Fluorescence microscope.

Procedure:

-

Adhere isolated platelets to a glass coverslip.

-

Stimulate the platelets with an activator for a defined period.

-

Fix the platelets with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the actin filaments by incubating with fluorescently-labeled phalloidin.

-

Wash the coverslips to remove unbound phalloidin.

-

Mount the coverslips on a microscope slide and visualize the actin cytoskeleton using fluorescence microscopy.[15][16]

Conclusion

SLP-76 is a master regulator in hematopoietic cell signaling, acting as a central scaffold to integrate signals from immunoreceptors and other cell surface molecules. Its modular domain structure allows for the recruitment and activation of a diverse array of signaling proteins, leading to the initiation of multiple downstream pathways that are critical for immune cell function. A thorough understanding of the intricate network of interactions centered around SLP-76 is crucial for deciphering the complexities of immune regulation and for the development of novel therapeutic strategies targeting immune-related disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this essential adapter protein.

References

- 1. Quantitative phosphoproteomics reveals SLP-76 dependent regulation of PAG and Src family kinases in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordination of Receptor Signaling in Multiple Hematopoietic Cell Lineages by the Adaptor Protein SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Requirements of SLP-76 in Signaling via the High-Affinity Immunoglobulin E Receptor (FcɛRI) in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a phospholipase C-gamma1 (PLC-gamma1) SH3 domain-binding site in SLP-76 required for T-cell receptor-mediated activation of PLC-gamma1 and NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of SLP-76 by the ZAP-70 protein-tyrosine kinase is required for T-cell receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruitment of Slp-76 to the Membrane and Glycolipid-Enriched Membrane Microdomains Replaces the Requirement for Linker for Activation of T Cells in T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Vav and SLP-76 interact and functionally cooperate in IL-2 gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells | PLOS One [journals.plos.org]

- 15. immunostep.com [immunostep.com]

- 16. Localization Microscopy of Actin Cytoskeleton in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Sphingosylphosphorylcholine on Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosylphosphorylcholine (B14255) (SLPC), a bioactive lysosphingolipid, is an important signaling molecule involved in a multitude of cellular processes. Its amphipathic nature suggests a potential role in modulating the physical properties of cell membranes, specifically membrane fluidity. This technical guide provides an in-depth exploration of the putative effects of SLPC on cell membrane fluidity, drawing upon the biophysical principles of its structural analogs and established methodologies for membrane analysis. While direct quantitative data on SLPC's effect on membrane fluidity is not extensively documented in current literature, this guide synthesizes available information on related lipids and detailed experimental protocols to provide a framework for future research and drug development endeavors.

Introduction to Sphingosylphosphorylcholine (SLPC) and Membrane Fluidity

Sphingosylphosphorylcholine (SLPC) is a naturally occurring lysosphingolipid derived from the hydrolysis of sphingomyelin.[1][2] It is found in blood plasma and is implicated in various signaling pathways, often acting as a first messenger through G protein-coupled receptors (GPCRs) or by modulating membrane microdomains like lipid rafts.[1][2]

Cell membrane fluidity is a critical biophysical parameter that governs the lateral movement of lipids and proteins within the membrane, influencing a vast array of cellular functions including signal transduction, enzymatic activity, and transport.[3][4] It is primarily determined by lipid composition (e.g., acyl chain saturation, cholesterol content) and temperature. Given SLPC's structure, featuring a polar head group and a single acyl chain, it is hypothesized to integrate into the lipid bilayer and alter its packing, thereby affecting membrane fluidity.

Postulated Effects of SLPC on Cell Membrane Fluidity

Direct experimental studies quantifying the specific impact of SLPC on membrane fluidity are scarce. However, based on the known effects of structurally similar lipids, such as sphingosine (B13886) and lysophosphatidylcholine (B164491) (LPC), we can infer the potential actions of SLPC.

-

Increased Membrane Order (Decreased Fluidity): Similar to sphingosine, SLPC possesses a sphingoid backbone which can participate in hydrogen bonding with neighboring lipids. This interaction can lead to tighter lipid packing and the stabilization of more ordered membrane domains (gel or liquid-ordered phases), thereby decreasing overall membrane fluidity.[5][6][7] The presence of SLPC within a membrane could increase its rigidity.[6]

-

Local Disruption and Increased Fluidity: Conversely, as a single-chain lysolipid, SLPC has a conical molecular shape. The insertion of such molecules into a lipid bilayer can disrupt the parallel packing of cylindrical diacyl-phospholipids, creating packing defects and potentially increasing local membrane fluidity or permeability.[8][9] This effect is concentration-dependent. At low concentrations, SLPC might integrate without significant disruption, but at higher concentrations, it could have a fluidizing or even destabilizing effect.

-

Modulation of Lipid Rafts: SLPC is known to be associated with lipid rafts, which are membrane microdomains enriched in cholesterol and sphingolipids.[1][2] These domains are typically more ordered (less fluid) than the surrounding bilayer. SLPC could influence the fluidity, stability, and organization of these rafts, thereby modulating the signaling platforms they host.

Key Experiments for Measuring Membrane Fluidity

Several robust techniques are available to quantitatively assess cell membrane fluidity. The following sections detail the protocols for three key experimental approaches.

Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher degree of rotational freedom (lower anisotropy) corresponds to higher membrane fluidity. A common probe for this assay is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Treat cells with varying concentrations of SLPC for a defined period. Include a vehicle-treated control group.

-

-

Labeling with DPH:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of 2 mM.

-

Prepare a working dispersion of DPH by injecting the stock solution into a vigorously stirred phosphate-buffered saline (PBS) solution to a final concentration of 2 µM.

-

Harvest the treated and control cells and wash with PBS.

-

Resuspend the cells in PBS and add the DPH dispersion to a final cell density of approximately 1x10^6 cells/mL.

-

Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the cell membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Wash the cells to remove unincorporated DPH.

-

Resuspend the labeled cells in PBS.

-

Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

-

Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

-

Record the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) Where G is the grating correction factor of the instrument.

-

-

Data Analysis:

-

Compare the anisotropy values of SLPC-treated cells with the control group. A decrease in 'r' indicates an increase in membrane fluidity, while an increase in 'r' suggests a decrease in fluidity.

-

Laurdan Generalized Polarization (GP)

Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes (lower fluidity), its emission is blue-shifted. In more disordered, hydrated membranes (higher fluidity), its emission is red-shifted. The GP value quantifies this spectral shift.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips suitable for microscopy or in suspension.

-

Treat cells with SLPC as described for the fluorescence anisotropy experiment.

-

-

Labeling with Laurdan:

-

Prepare a stock solution of Laurdan in a solvent like dimethylformamide (DMF) or ethanol (B145695) at a concentration of 1-5 mM.

-

Dilute the stock solution in cell culture medium or PBS to a final working concentration of 5-10 µM.

-

Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C in the dark.

-

-

GP Measurement (Microscopy or Spectrofluorometry):

-

Microscopy:

-

Wash the cells with PBS.

-

Mount the coverslips on a microscope slide.

-

Image the cells using a fluorescence microscope equipped with two emission channels.

-

Excite the sample at ~340-360 nm.

-

Simultaneously collect emission intensity at two wavelength ranges: 420-460 nm (I_blue) for the ordered phase and 470-510 nm (I_green) for the disordered phase.

-

-

Spectrofluorometry (for cell suspensions):

-

Wash and resuspend the labeled cells in PBS.

-

Use a spectrofluorometer to measure the emission spectrum from ~400 nm to ~550 nm with excitation at ~350 nm.

-

Record the intensities at the emission maxima corresponding to the ordered (~440 nm) and disordered (~490 nm) phases.

-

-

-

Data Analysis:

-

Calculate the GP value for each pixel in an image or for the bulk suspension using the formula: GP = (I_blue - I_green) / (I_blue + I_green)

-

GP values range from +1 (highly ordered) to -1 (highly disordered).[10] An increase in the GP value indicates a decrease in membrane fluidity.

-

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP measures the lateral diffusion of fluorescently labeled molecules in the membrane. A specific area of the membrane is photobleached with a high-intensity laser, and the rate of fluorescence recovery due to the diffusion of unbleached probes into the bleached area is monitored. Faster recovery indicates higher membrane fluidity.

Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture cells on glass-bottom dishes.

-

Label the cell membrane with a fluorescent lipid analog (e.g., DiI, DiD) or a fluorescently tagged membrane protein.

-

Incubate the cells with the fluorescent probe according to the manufacturer's instructions.

-

Treat the labeled cells with SLPC.

-

-

FRAP Measurement:

-

Place the dish on the stage of a confocal laser scanning microscope.

-

Acquire a pre-bleach image of the region of interest (ROI) using low laser power.

-

Photobleach a small, defined area of the membrane within the ROI using a short burst of high-intensity laser.

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI using low laser power to monitor the fluorescence recovery.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the recovery curve.

-

Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). A higher diffusion coefficient signifies greater membrane fluidity.

-

Quantitative Data Summary (Hypothetical)

As direct experimental data for SLPC is limited, the following table presents hypothetical data based on the expected effects of structurally related lipids to illustrate how results would be presented.

| Experimental Technique | Parameter Measured | Control (Vehicle) | + Low [SLPC] | + High [SLPC] | Inferred Effect on Fluidity |

| Fluorescence Anisotropy (DPH) | Anisotropy (r) | 0.250 ± 0.010 | 0.265 ± 0.012 | 0.235 ± 0.009 | Decrease (ordering) at low conc., Increase (disordering) at high conc. |

| Laurdan GP | GP Value | 0.20 ± 0.05 | 0.28 ± 0.06 | 0.15 ± 0.04 | Decrease (ordering) at low conc., Increase (disordering) at high conc. |

| FRAP (DiI) | Diffusion Coefficient (D, µm²/s) | 1.5 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.2 | Decrease (slower diffusion) at low conc., Increase (faster diffusion) at high conc. |

Signaling Pathways and Experimental Workflows

SLPC Signaling and Membrane Fluidity

SLPC can initiate signaling cascades by binding to GPCRs or by altering the properties of lipid rafts.[1] A change in membrane fluidity can be both a cause and a consequence of these signaling events. For instance, SLPC-induced changes in raft fluidity could modulate the activity of raft-associated proteins.

Caption: SLPC interaction with the cell membrane can initiate signaling and alter fluidity.

Experimental Workflow for Assessing SLPC's Effect on Membrane Fluidity

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of SLPC on cell membrane fluidity.

Caption: A workflow for studying SLPC's effect on membrane fluidity.

Conclusion and Future Directions

Sphingosylphosphorylcholine holds the potential to be a significant modulator of cell membrane fluidity. While direct evidence remains to be broadly established, the biophysical properties of its structural analogs strongly suggest a concentration-dependent effect on membrane order and dynamics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these effects. Future studies should focus on generating quantitative data on the impact of SLPC on various cell types and model membrane systems. Elucidating the precise relationship between SLPC, membrane fluidity, and cellular signaling will be crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting membrane-associated processes.

References

- 1. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Membrane Permeabilization Induced by Sphingosine: Effect of Negatively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Sphingosine increases the permeability of model and cell membranes. | Semantic Scholar [semanticscholar.org]

- 7. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Sphingosylphosphorylcholine with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (SLPC), a bioactive sphingolipid metabolite, has emerged as a critical signaling molecule involved in a diverse array of cellular processes. Its ability to modulate cell function is intrinsically linked to its interactions with a variety of membrane proteins, thereby triggering downstream signaling cascades. This technical guide provides an in-depth exploration of the current understanding of SLPC's engagement with membrane proteins, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways. Understanding these interactions is paramount for researchers and professionals in drug development, as it opens new avenues for therapeutic intervention in various pathological conditions, including cancer and inflammatory diseases.

Quantitative Data on Ligand-Receptor Interactions

Direct quantitative data on the binding affinity of SLPC to its interacting membrane proteins is not extensively available in the literature. However, SLPC is known to act as a low-affinity agonist at the G protein-coupled receptors (GPCRs) for sphingosine-1-phosphate (S1P) and lysophosphatidic acid (LPA). To provide a quantitative context, the binding affinities of the endogenous ligands for these receptors are presented below. The effective concentrations at which SLPC elicits cellular responses are also summarized, offering an indirect measure of its potency.

| Ligand | Receptor | Dissociation Constant (Kd) | EC50 (GTPγS binding) | Reference |

| Sphingosine-1-Phosphate (S1P) | S1P1 | 8.1 nM | 0.4 - 79 nM | [1][2] |

| Sphingosine-1-Phosphate (S1P) | S1P2 | 27 nM | 3.8 - 8.9 nM | [1][3] |

| Sphingosine-1-Phosphate (S1P) | S1P3 | 23 nM | Not Reported | [1] |

| 1-oleoyl-LPA | LPA1 | 0.87 ± 0.37 nM | Not Reported | [4] |

Table 1: Binding affinities of endogenous ligands to S1P and LPA receptors.

| Cellular Response | Cell Type | Effective SLPC Concentration | Reference |

| T-lymphocyte proliferation | Human peripheral blood lymphocytes | > 200 µM (suppression) | [5] |

| Target cell migration inhibition | Mouse lymphocytes | 100 µM | [6] |

| Protein phosphorylation | Jurkat T cells | 10 - 100 µM (stimulation), 50 - 200 µM (inhibition) |

Table 2: Effective concentrations of SLPC for inducing cellular responses.

Key Membrane Protein Interactions and Signaling Pathways

The primary targets of SLPC at the cell membrane are GPCRs, particularly the S1P and LPA receptors. Upon binding, SLPC can activate various downstream signaling pathways, the specifics of which are often cell-type dependent.

Interaction with S1P Receptors

SLPC acts as an agonist on S1P receptors (S1P1, S1P2, S1P3), which are coupled to different heterotrimeric G proteins (Gαi, Gαq, Gα12/13). This interaction initiates a cascade of intracellular events.

Interaction with Ion Channels

While less characterized than its GPCR interactions, SLPC is also implicated in the modulation of ion channel activity. The regulation of ion channels by lipids can occur through direct binding or by altering the physical properties of the cell membrane.[7][8] Changes in membrane potential and intracellular ion concentrations, particularly calcium, are often observed following SLPC treatment, suggesting an influence on ion channel function.

Experimental Protocols

Studying the interaction of a lipid ligand like SLPC with membrane proteins requires specialized techniques that can accommodate the hydrophobic nature of both the ligand and the receptor's transmembrane domains.

Co-Immunoprecipitation (Co-IP) for Membrane Proteins

Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context. For membrane proteins, the protocol requires careful optimization of detergents to solubilize the proteins while preserving their native interactions.

Workflow:

Detailed Methodology:

-

Cell Lysis:

-

Harvest cells expressing the bait and potential prey proteins.

-

Lyse cells in a buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) and a protease inhibitor cocktail to solubilize membrane proteins while maintaining protein-protein interactions.

-

Incubate on ice to facilitate lysis and then centrifuge to pellet cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with a primary antibody specific to the "bait" protein.

-

Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Incubate with gentle rotation to allow for efficient binding.

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein to confirm the interaction.

-

Alternatively, for discovery of novel interacting partners, the entire eluted complex can be analyzed by mass spectrometry.

-

Förster Resonance Energy Transfer (FRET) for Lipid-Protein Interaction

FRET is a spectroscopic technique used to measure the distance between two fluorophores (a donor and an acceptor). It can be adapted to study the close proximity of a fluorescently labeled lipid like SLPC and a fluorescently tagged membrane protein.

Logical Relationship:

Detailed Methodology:

-

Fluorophore Labeling:

-

Synthesize a fluorescently labeled analog of SLPC (donor or acceptor).

-

Genetically fuse a fluorescent protein (e.g., GFP, RFP) to the membrane protein of interest (the corresponding donor or acceptor).

-

-

Sample Preparation:

-

Reconstitute the purified fluorescently labeled membrane protein into liposomes or nanodiscs.

-

Incorporate the fluorescently labeled SLPC into the lipid bilayer at varying concentrations.

-

-

FRET Measurement:

-

Excite the donor fluorophore at its specific excitation wavelength.

-

Measure the emission spectra of both the donor and acceptor fluorophores.

-

An increase in acceptor emission and a corresponding decrease in donor emission (quenching) indicates FRET, and thus close proximity and interaction.

-

-

Data Analysis:

-

Calculate the FRET efficiency to determine the distance between the lipid and the protein.

-

By titrating the concentration of the labeled SLPC, one can determine the binding affinity (Kd).

-

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is well-suited for quantifying the kinetics and affinity of SLPC binding to a membrane protein.

Detailed Methodology:

-

Sensor Chip Preparation:

-

Immobilize the purified membrane protein of interest onto a sensor chip. This can be achieved by capturing the protein via an antibody against an epitope tag or by direct amine coupling. For membrane proteins, they are often reconstituted in liposomes or nanodiscs which are then captured on the chip surface.

-

-

Binding Assay:

-

Flow a solution containing SLPC at various concentrations over the sensor chip surface.

-

The binding of SLPC to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

-

Data Analysis:

-

Generate sensorgrams by plotting the SPR signal versus time.

-

From the association and dissociation phases of the sensorgrams, the on-rate (ka) and off-rate (kd) of the interaction can be determined.

-

The equilibrium dissociation constant (Kd = kd/ka) can then be calculated to quantify the binding affinity.

-

Conclusion and Future Directions

The interaction of SLPC with membrane proteins, particularly GPCRs, is a critical aspect of its function as a signaling molecule. While much has been learned from studying its effects on S1P and LPA receptors, the full spectrum of its membrane protein interactome remains to be elucidated. The application of advanced and quantitative techniques such as FRET and SPR will be instrumental in precisely defining the binding affinities and kinetics of these interactions. A deeper understanding of the molecular details of how SLPC engages with its membrane targets will undoubtedly pave the way for the development of novel therapeutics that can selectively modulate its signaling pathways for the treatment of a range of human diseases.

References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scripps.edu [scripps.edu]

- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human lymphocyte reactivity after in vitro exposure to technical and analytical grade pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc affects humoral and cellular response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid-Dependent Regulation of Ion Channels and G Protein-Coupled Receptors: Insights from Structures and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sphingolipid Transporters in Lipid Oxidation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid oxidation is a critical process implicated in a myriad of physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Sphingolipids, a class of lipids integral to cell membrane structure and signaling, are key players in the landscape of lipid metabolism and oxidative stress. The transport of sphingolipids and their derivatives across cellular membranes, orchestrated by specific transporters, is emerging as a crucial regulatory nexus in controlling the fate of lipids susceptible to oxidation. This technical guide provides an in-depth exploration of the role of two key sphingolipid transporters, Major Facilitator Superfamily Domain Containing 2a (MFSD2A) and Spinster homolog 2 (Spns2), in the context of lipid oxidation studies. We delve into their mechanisms of action, present detailed experimental protocols for their study, and visualize the intricate signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the interplay between sphingolipid transport and lipid peroxidation.

Introduction: Sphingolipid Transport and its Relevance to Lipid Oxidation

Sphingolipids are not merely structural components of cellular membranes; they are also precursors to a host of bioactive signaling molecules that govern fundamental cellular processes. The susceptibility of polyunsaturated fatty acids (PUFAs), often incorporated into sphingolipids and other phospholipids, to lipid peroxidation underscores the importance of their tightly regulated transport and metabolism. Dysregulation of these processes can lead to an accumulation of oxidized lipids, triggering cellular damage and contributing to disease pathogenesis.

This guide focuses on two pivotal transporters:

-

Major Facilitator Superfamily Domain Containing 2a (MFSD2A): A transporter responsible for the uptake of lysophosphatidylcholines (LPCs), particularly those carrying essential PUFAs like docosahexaenoic acid (DHA). By facilitating the transport of these vulnerable lipids, MFSD2A may play a protective role against their oxidative degradation.

-

Spinster homolog 2 (Spns2): The primary transporter of sphingosine-1-phosphate (S1P), a potent signaling lipid that modulates a wide array of cellular functions, including those related to inflammation and oxidative stress. The export of S1P by Spns2 initiates signaling cascades that can influence the cellular redox environment.

Understanding the function of these transporters is paramount for developing therapeutic strategies aimed at mitigating oxidative stress and its pathological consequences.

MFSD2A: The Gatekeeper of PUFA-Containing Lysophosphatidylcholines

MFSD2A is a sodium-dependent symporter that facilitates the transport of LPCs from the extracellular environment into the cell. Its role is particularly crucial in the brain, where it is the primary transporter for DHA across the blood-brain barrier[1].

Mechanism of Action

MFSD2A operates as a flippase, mediating the translocation of LPCs from the outer to the inner leaflet of the plasma membrane[2][3]. This process is dependent on a sodium gradient and involves a conformational change in the transporter protein[2][3]. By transporting LPCs containing PUFAs, MFSD2A ensures the incorporation of these essential fatty acids into cellular membranes, which is vital for maintaining membrane fluidity and function. This transport mechanism is also thought to protect the highly vulnerable PUFAs from the oxidative environment of the extracellular space.

Experimental Protocols for Studying MFSD2A Activity

This assay measures the uptake of fluorescently or radiolabeled LPCs into cells overexpressing MFSD2A.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

MFSD2A expression vector and empty vector control

-

Transfection reagent

-

Fluorescent LPC (e.g., TopFluor-LPC) or radiolabeled LPC (e.g., [14C]DHA-LPC)

-

Cell culture medium and buffers (e.g., PBS, HBSS)

-

Flow cytometer or scintillation counter

-

-

Protocol:

-

Seed HEK293T cells in 24-well plates.

-

Transfect cells with either the MFSD2A expression vector or an empty vector control.

-

24-48 hours post-transfection, wash the cells with serum-free medium.

-

Incubate the cells with a known concentration of fluorescent or radiolabeled LPC in HBSS for a defined period (e.g., 15-30 minutes) at 37°C.

-

Wash the cells three times with ice-cold PBS to stop the uptake.

-

For fluorescent LPCs, detach the cells and analyze the fluorescence intensity by flow cytometry.

-

For radiolabeled LPCs, lyse the cells and measure the radioactivity using a scintillation counter.

-

Normalize the uptake to the protein concentration of the cell lysate.

-

This reconstituted system provides direct evidence of MFSD2A's flippase activity.

-

Materials:

-

Purified MFSD2A protein

-

Liposomes of defined lipid composition

-

Lysophosphatidylserine (LPS)

-

A small molecule fluorophore that binds specifically to the headgroup of LPS

-

Sodium-containing and sodium-free buffers

-

-

Protocol:

-

Reconstitute purified MFSD2A into liposomes.

-

Add LPS to the external leaflet of the proteoliposomes.

-

Monitor the flipping of LPS to the inner leaflet by the addition of the membrane-impermeable fluorophore. The binding of the fluorophore to the flipped LPS results in a measurable change in fluorescence.

-

Perform the assay in the presence and absence of a sodium gradient to demonstrate the sodium-dependency of the flippase activity[2][3][4].

-

Logical Workflow for Studying MFSD2A and Lipid Oxidation

The following workflow can be employed to investigate the direct role of MFSD2A in protecting against lipid peroxidation.

Caption: Experimental workflow to study the role of MFSD2A in lipid oxidation.

Spns2: The Exporter of the Signaling Lipid S1P

Spns2 is a transporter that facilitates the export of S1P from cells into the extracellular space. This process is crucial for establishing S1P gradients that are essential for the "inside-out" signaling of S1P through its cell surface receptors (S1PRs)[5].

Mechanism of Action and Role in Oxidative Stress

The export of S1P by Spns2 allows it to bind to and activate a family of five G protein-coupled receptors (S1PR1-5) on the surface of the same or neighboring cells[5]. The activation of these receptors triggers a variety of downstream signaling pathways that can influence cellular responses to oxidative stress. For instance, S1P signaling has been shown to modulate the production of reactive oxygen species (ROS) and influence inflammatory responses, both of which are intricately linked to lipid peroxidation[6].

Experimental Protocols for Studying Spns2 Activity

This assay quantifies the amount of S1P exported from cells, providing a measure of Spns2 activity.

-

Materials:

-

HeLa cells (or other suitable cell line)

-

Spns2 expression vector and empty vector control

-

Transfection reagent

-

Sphingosine (B13886) (S1P precursor)

-

Inhibitors of S1P degradation (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)

-

LC-MS/MS system for S1P quantification

-

-

Protocol:

-

Transfect HeLa cells with the Spns2 expression vector or an empty vector.

-

Incubate the cells with sphingosine to allow for intracellular S1P production.

-

Include inhibitors of S1P lyase and S1P phosphatase in the incubation medium to prevent S1P degradation[7].

-

Collect the cell culture medium at specific time points.

-

Extract lipids from the medium.

-

Quantify the concentration of S1P in the extracts using a validated LC-MS/MS method[8].

-

Spns2 activity is determined by the increase in extracellular S1P concentration in Spns2-expressing cells compared to controls. The effect of specific Spns2 inhibitors can also be assessed[1][7][9].

-

Signaling Pathways Downstream of Spns2-Mediated S1P Export

The export of S1P by Spns2 initiates signaling cascades that can impact cellular redox homeostasis.

Caption: Spns2-mediated S1P signaling and its potential impact on oxidative stress.

Methods for Measuring Lipid Peroxidation

To correlate the activity of sphingolipid transporters with lipid oxidation, robust methods for quantifying lipid peroxidation are essential.

Fluorescent Probe-Based Assays

The fluorescent probe C11-BODIPY(581/591) is a lipophilic molecule that incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). This ratiometric change allows for the quantification of lipid peroxidation in living cells[10][11][12][13].

-

Protocol:

-

Load cells with 1-10 µM C11-BODIPY(581/591) for 30-60 minutes at 37°C.

-

Induce oxidative stress if required.

-

Wash the cells with PBS.

-

Acquire images using a fluorescence microscope with appropriate filter sets for both the oxidized (green) and reduced (red) forms of the probe.

-

The ratio of the green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.

-

Measurement of Lipid Peroxidation End-Products

Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are stable end-products of lipid peroxidation that can be measured as biomarkers of oxidative stress[14][15][16].

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA: This colorimetric assay is widely used but can have limitations in specificity.

-

ELISA or LC-MS/MS for 4-HNE: These methods offer higher specificity and sensitivity for the quantification of 4-HNE protein adducts or free 4-HNE, respectively[15][16].

Quantitative Data Summary

The following tables summarize key quantitative data related to MFSD2A and Spns2 activity.

Table 1: Michaelis-Menten Constants (Km) for MFSD2A-mediated LPC Transport

| Substrate | Km (µM) | Cell Type | Reference |

| LPC-DHA | ~2-5 | HEK293 | [6] |

| LPC-Oleate | ~10-20 | HEK293 | [6] |

Table 2: Inhibition of Spns2-mediated S1P Efflux

| Inhibitor | IC50 (µM) | Cell Type | Reference |

| 16d (SLF1081851) | 1.93 | HeLa | [7][9] |

| 7b | 1.4 | HeLa | [8] |

Conclusion and Future Directions

The sphingolipid transporters MFSD2A and Spns2 represent critical control points in lipid metabolism and signaling, with significant implications for lipid oxidation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore the intricate relationship between sphingolipid transport and oxidative stress.

Future research should focus on:

-

Developing integrated assays that simultaneously measure transporter activity and lipid peroxidation in real-time.

-

Utilizing advanced lipidomics to profile the full spectrum of oxidized lipid species in models with altered MFSD2A or Spns2 function[17][18][19][20].

-

Elucidating the downstream signaling pathways that connect Spns2-mediated S1P export to the regulation of antioxidant defense mechanisms, such as the Nrf2 pathway[21][22][23][24][25].

-

Exploring the therapeutic potential of modulating MFSD2A and Spns2 activity to mitigate diseases associated with lipid peroxidation.

By unraveling the roles of these transporters, the scientific community can pave the way for novel drug development strategies targeting the complex interplay of lipid metabolism and oxidative stress.

References

- 1. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 3. Mfsd2a utilizes a flippase mechanism to mediate omega-3 fatty acid lysolipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abpbio.com [abpbio.com]

- 11. Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. Quantification of malondialdehyde and 4-hydroxynonenal adducts to lysine residues in native and oxidized human low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. ajrms.com [ajrms.com]

- 17. jsbms.jp [jsbms.jp]

- 18. Lipidomic Profiling on Oxidized Phospholipids in Type 2 Diabetes Mellitus Model Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipidomic analyses reveal the dysregulation of oxidized fatty acids (OxFAs) and acyl-carnitines (CARs) in major depressive disorder: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Keap1/Nrf2 Signaling Pathway [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chemical Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), a mixed-acid phospholipid crucial for various research and pharmaceutical applications.

Introduction

This compound (SLPC) is a phosphatidylcholine molecule containing a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position of the glycerol (B35011) backbone.[1] This specific arrangement of fatty acids gives SLPC unique physicochemical properties, making it an important component of biological membranes and a valuable tool in the development of drug delivery systems.[] Its applications include the formation of model cell membranes for studying lipid-protein interactions and the construction of liposomes and lipid nanoparticles for the targeted delivery of therapeutic agents.[3]

Application Notes

Model Membrane Studies